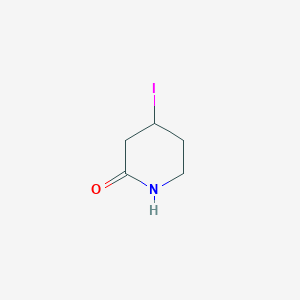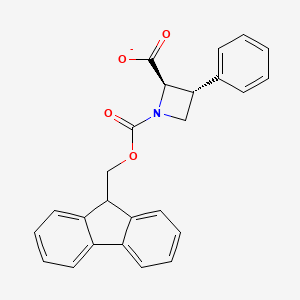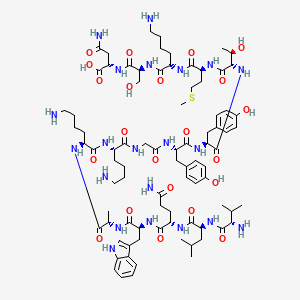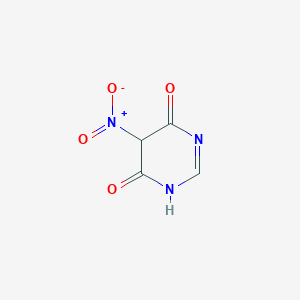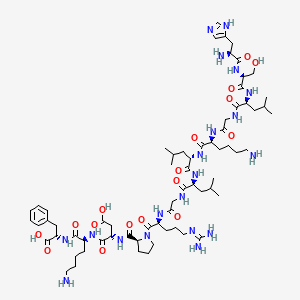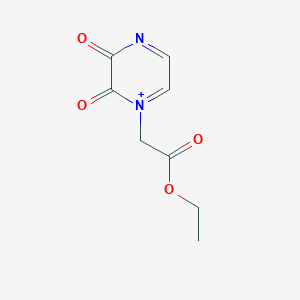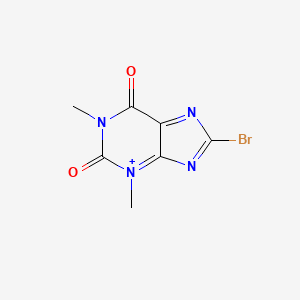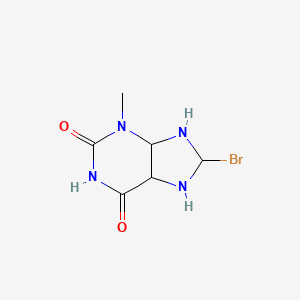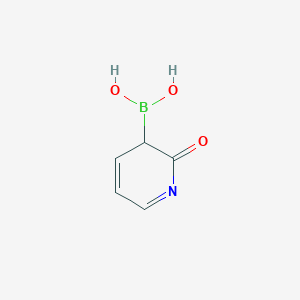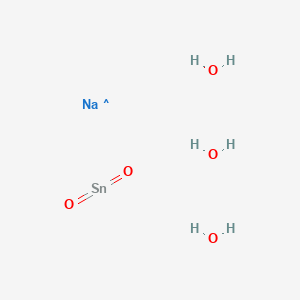
Stannate (SnO32-), disodium, trihydrate (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannate (SnO3^2-), disodium, trihydrate (9CI), also known as sodium stannate trihydrate, is an inorganic compound with the chemical formula Na2SnO3·3H2O. It is a white, crystalline solid that is soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium stannate trihydrate can be synthesized through the reaction of tin (IV) oxide (SnO2) with sodium hydroxide (NaOH) in an aqueous medium. The reaction is typically carried out at elevated temperatures to ensure complete dissolution of the tin oxide. The resulting solution is then cooled to precipitate the sodium stannate trihydrate crystals .
Industrial Production Methods
In industrial settings, sodium stannate trihydrate is produced by dissolving tin in sodium hydroxide solution, followed by crystallization. The process involves the following steps:
- Dissolution of tin in sodium hydroxide solution.
- Filtration to remove any impurities.
- Evaporation of the solution to concentrate it.
- Cooling the concentrated solution to precipitate sodium stannate trihydrate crystals.
- Filtration and drying of the crystals .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium stannate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin (IV) oxide (SnO2).
Reduction: It can be reduced to form tin (II) compounds.
Substitution: It can undergo substitution reactions with other metal ions to form different stannates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Reactions with metal salts like copper sulfate (CuSO4) or zinc chloride (ZnCl2) are common.
Major Products Formed
Oxidation: Tin (IV) oxide (SnO2).
Reduction: Tin (II) compounds such as tin (II) chloride (SnCl2).
Substitution: Various metal stannates depending on the metal ion used.
Wissenschaftliche Forschungsanwendungen
Sodium stannate trihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other tin compounds and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the production of ceramics, glass, and as a mordant in dyeing processes.
Wirkmechanismus
The mechanism of action of sodium stannate trihydrate involves its ability to act as a source of tin ions (Sn^4+). These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, tin ions can facilitate the formation of reactive intermediates, thereby accelerating chemical reactions. In biological applications, tin ions can bind to specific biomolecules, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium stannate (K2SnO3)
- Calcium stannate (CaSnO3)
- Barium stannate (BaSnO3)
Uniqueness
Sodium stannate trihydrate is unique due to its high solubility in water and its ability to form stable complexes with various metal ions. This makes it particularly useful in applications where solubility and complex formation are critical .
Eigenschaften
Molekularformel |
H6NaO5Sn |
|---|---|
Molekulargewicht |
227.74 g/mol |
InChI |
InChI=1S/Na.3H2O.2O.Sn/h;3*1H2;;; |
InChI-Schlüssel |
IGWYXQKIXYOUDG-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.O=[Sn]=O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


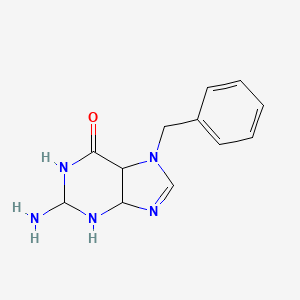
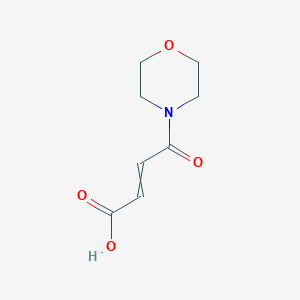
![1-Azaspiro[3.3]heptane-1,6-dicarboxylic acid, 1-(1,1-dimethylethyl) ester](/img/structure/B12359967.png)
